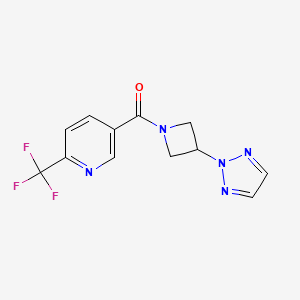

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

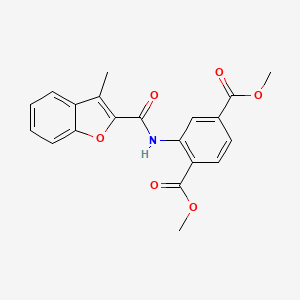

Description

This compound is a complex organic molecule with the molecular formula C12H10F3N5O. It contains several functional groups, including a triazole ring, an azetidine ring, and a pyridine ring. The triazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of azirinyl-1,2,3-triazoles with other reagents . For example, azirine-triazole hybrids were selectively synthesized by the reaction of 1-(3-aryl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanones with tosyl and (E)-2-benzoylvinyl azides .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The triazole ring is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The azetidine ring is a four-membered cyclic amine, and the pyridine ring is a six-membered ring with one nitrogen atom.Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied, depending on the conditions and reagents used. The presence of multiple functional groups offers numerous possibilities for reactions. For instance, the triazole ring can undergo reactions such as alkylation and arylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the triazole ring is known to be amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Cycloaddition Reactions

Research on azido(2-heteroaryl)methanones, which share structural similarities with the queried compound, has shown that these compounds undergo cycloaddition reactions to yield triazole derivatives. These reactions are crucial for synthesizing diverse heterocyclic compounds, which are fundamental in developing pharmaceuticals and materials science. For instance, azido(2-heteroaryl)methanones treated with activated olefins lead to methyl 1,2,3-triazolecarboxylate and various (2-heteroaryl)methanones through 1,3-cycloaddition reactions, showcasing the role of the carbonyl group in these processes (Zanirato, 2002).

Synthesis of P2X7 Antagonists

A single pot dipolar cycloaddition reaction sequence has been developed to synthesize novel P2X7 antagonists, which are important for treating mood disorders. This synthesis involves challenging chiral centers and has led to the discovery of compounds with significant receptor occupancy, demonstrating the potential of such chemical structures in therapeutic applications (Chrovian et al., 2018).

Corrosion Inhibition

Triazole derivatives, related structurally to the compound , have been investigated as corrosion inhibitors for mild steel in acidic mediums. These studies reveal that triazole compounds can effectively protect metal surfaces from corrosion, indicating their potential application in materials science and engineering (Ma, 2017).

Radical Cyclization for Heterocycles Synthesis

Research has also explored the use of similar compounds for synthesizing fused nitrogen heterocycles through radical cyclization. These methods offer new pathways to create structurally complex molecules with potential pharmaceutical applications (Okano et al., 1996).

Catalysis and Synthesis of Nitrogen Heterocycles

Finally, compounds with triazole rings have been shown to act as catalysts in various chemical reactions, including the Huisgen 1,3-dipolar cycloaddition. Such catalytic activities highlight the importance of these structures in facilitating chemical transformations, leading to the efficient synthesis of diverse organic compounds (Ozcubukcu et al., 2009).

properties

IUPAC Name |

[3-(triazol-2-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N5O/c13-12(14,15)10-2-1-8(5-16-10)11(21)19-6-9(7-19)20-17-3-4-18-20/h1-5,9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQJVVUXKLTQCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2666277.png)

![4-(4-fluorophenyl)-6-(2-hydroxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666278.png)

![1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2666279.png)

![[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2666281.png)

![3-(4-methoxybenzyl)-8-methyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2666288.png)

![1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde](/img/structure/B2666289.png)

![1-((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-8-phenylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2666291.png)

![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/no-structure.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2666297.png)